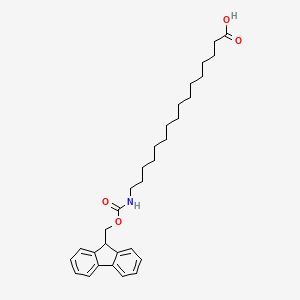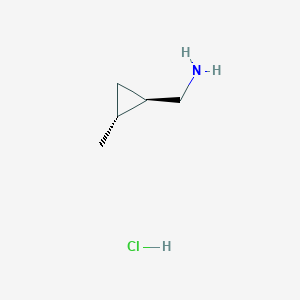![molecular formula C22H17Cl2N3O B2755256 3,4-dichloro-N-[2,6-di(1H-pyrrol-1-yl)benzyl]benzenecarboxamide CAS No. 866043-08-5](/img/structure/B2755256.png)
3,4-dichloro-N-[2,6-di(1H-pyrrol-1-yl)benzyl]benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,4-dichloro-N-[2,6-di(1H-pyrrol-1-yl)benzyl]benzenecarboxamide” is a chemical with the molecular formula C22H17Cl2N3O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C22H17Cl2N3O . Unfortunately, the specific structural details or a graphical representation of the molecule are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry Applications
- Benzene-1,3,5-tricarboxamides (BTAs) have seen increasing importance across various scientific disciplines due to their simple structure and detailed understanding of their supramolecular self-assembly behavior. These compounds, including structures similar to the query, find applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature drives applications in the biomedical field, indicating a pathway for how similar compounds could be utilized (Cantekin, de Greef, & Palmans, 2012).
Pharmaceutical and Biological Significance
- Heterocyclic Compounds Bearing Triazine Scaffold : Triazines and related heterocyclic compounds, which share structural motifs with the query compound, exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. These activities underline the potential of structurally similar compounds for drug development (Verma, Sinha, & Bansal, 2019).
Synthetic Chemistry and Reactivity
- Synthesis of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine Complexes : The review of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole) showcases the preparation procedures, properties, and applications of such compounds in various fields, including biological and electrochemical activity. This highlights the potential for compounds like 3,4-dichloro-N-[2,6-di(1H-pyrrol-1-yl)benzyl]benzenecarboxamide in creating advanced materials with novel properties (Boča, Jameson, & Linert, 2011).
Environmental and Ecological Research
- Parabens in Aquatic Environments : While not directly related to the query compound, the review on the occurrence, fate, and behavior of parabens in aquatic environments provides insight into how similar compounds might interact with and impact the environment. This includes their biodegradability, presence in surface water and sediments, and potential as weak endocrine disrupter chemicals, which could be relevant for the environmental study of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[[2,6-di(pyrrol-1-yl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O/c23-18-9-8-16(14-19(18)24)22(28)25-15-17-20(26-10-1-2-11-26)6-5-7-21(17)27-12-3-4-13-27/h1-14H,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWZMDYKORFUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)N3C=CC=C3)CNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[2,6-di(1H-pyrrol-1-yl)benzyl]benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2755174.png)

![N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2755177.png)
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2755178.png)
![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2755179.png)
![6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2755180.png)


![Ethyl 4-[2-(adamantanylcarbonylamino)-3-methylbutanoylamino]benzoate](/img/structure/B2755184.png)




